molecular formula C16H14N2O3S2 B2668921 2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide CAS No. 895453-78-8

2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

Cat. No. B2668921
CAS RN: 895453-78-8
M. Wt: 346.42
InChI Key: HPRJAKWUMVOUIV-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, also known as BMB-BA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

Photochemical and Thermochemical Modeling

Research by (Mary et al., 2020) has shown that benzothiazolinone acetamide analogs exhibit significant potential in photochemical and thermochemical applications. These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells, particularly dye-sensitized solar cells.

Antimicrobial Studies

(Patel & Agravat, 2007) investigated benzothiazole derivatives, including those related to 2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, for their antibacterial and antifungal activities. These studies are crucial in exploring new treatments for microbial infections.

Antitumor Activity

Research into the antitumor potential of benzothiazole derivatives has been conducted by (Yurttaş et al., 2015). These compounds were tested against various human tumor cell lines, indicating the potential of benzothiazole-based compounds in cancer research.

Corrosion Inhibition

(Yıldırım & Cetin, 2008) explored the use of benzothiazole derivatives as corrosion inhibitors. Their research suggests that these compounds can effectively prevent corrosion in different mediums, which is significant for industrial applications.

Analgesic Properties

(Kaplancıklı et al., 2012) synthesized acetamide derivatives and investigated their potential analgesic activities. The study provides insights into the use of benzothiazole-based compounds in pain management.

Environmental Impact

An important aspect of benzothiazole derivatives, including benzenesulfonylamides, is their environmental impact. (Herrero et al., 2014) reviewed the occurrence and analytical methods for detecting these compounds in environmental matrices, highlighting their presence as emerging contaminants.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-11-17-14-8-7-12(9-15(14)22-11)18-16(19)10-23(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRJAKWUMVOUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

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